Cas no 2137564-02-2 (Sodium 3-benzoylbenzene-1-sulfinate)

Sodium 3-benzoylbenzene-1-sulfinate is a sulfinate salt derivative with applications in organic synthesis and photopolymerization. Its key advantages include its role as an efficient photoinitiator, particularly in UV-curable systems, due to its ability to generate radicals upon irradiation. The compound exhibits good solubility in polar solvents, enhancing its utility in formulation chemistry. Its benzoyl-substituted aromatic structure contributes to stability and controlled reactivity, making it suitable for precision polymerization processes. Additionally, it serves as a versatile intermediate in the synthesis of sulfone-containing compounds. The product is valued for its consistent performance and compatibility with various resin systems, ensuring reliable results in industrial and research applications.
Sodium 3-benzoylbenzene-1-sulfinate structure
2137564-02-2 structure
Product name:Sodium 3-benzoylbenzene-1-sulfinate
CAS No:2137564-02-2
MF:C13H9NaO3S
MW:268.263533353806
CID:6128048
PubChem ID:165841307

Sodium 3-benzoylbenzene-1-sulfinate Chemical and Physical Properties

Names and Identifiers

    • sodium 3-benzoylbenzene-1-sulfinate
    • 2137564-02-2
    • EN300-723858
    • Sodium 3-benzoylbenzene-1-sulfinate
    • Inchi: 1S/C13H10O3S.Na/c14-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)17(15)16;/h1-9H,(H,15,16);/q;+1/p-1
    • InChI Key: BOQKYTPYPVQMIJ-UHFFFAOYSA-M
    • SMILES: S(C1=CC=CC(=C1)C(C1C=CC=CC=1)=O)(=O)[O-].[Na+]

Computed Properties

  • Exact Mass: 268.01700960g/mol
  • Monoisotopic Mass: 268.01700960g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 303
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76.4Ų

Sodium 3-benzoylbenzene-1-sulfinate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-723858-0.25g
sodium 3-benzoylbenzene-1-sulfinate
2137564-02-2 95.0%
0.25g
$906.0 2025-03-12
Enamine
EN300-723858-1.0g
sodium 3-benzoylbenzene-1-sulfinate
2137564-02-2 95.0%
1.0g
$986.0 2025-03-12
Enamine
EN300-723858-10.0g
sodium 3-benzoylbenzene-1-sulfinate
2137564-02-2 95.0%
10.0g
$4236.0 2025-03-12
Enamine
EN300-723858-5.0g
sodium 3-benzoylbenzene-1-sulfinate
2137564-02-2 95.0%
5.0g
$2858.0 2025-03-12
Enamine
EN300-723858-0.05g
sodium 3-benzoylbenzene-1-sulfinate
2137564-02-2 95.0%
0.05g
$827.0 2025-03-12
Enamine
EN300-723858-2.5g
sodium 3-benzoylbenzene-1-sulfinate
2137564-02-2 95.0%
2.5g
$1931.0 2025-03-12
Enamine
EN300-723858-0.1g
sodium 3-benzoylbenzene-1-sulfinate
2137564-02-2 95.0%
0.1g
$867.0 2025-03-12
Enamine
EN300-723858-0.5g
sodium 3-benzoylbenzene-1-sulfinate
2137564-02-2 95.0%
0.5g
$946.0 2025-03-12

Additional information on Sodium 3-benzoylbenzene-1-sulfinate

Introduction to Sodium 3-benzoylbenzene-1-sulfinate (CAS No. 2137564-02-2)

Sodium 3-benzoylbenzene-1-sulfinate (CAS No. 2137564-02-2) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique sulfinate and benzoyl functional groups, exhibits a range of properties that make it valuable in various applications, particularly in the development of novel therapeutic agents and biochemical probes.

The molecular structure of Sodium 3-benzoylbenzene-1-sulfinate consists of a benzene ring substituted with both a benzoyl group at the 3-position and a sulfinate group at the 1-position. This arrangement imparts distinct reactivity and solubility characteristics, making it a versatile intermediate in organic synthesis. The sulfinate group, in particular, is known for its ability to participate in nucleophilic substitution reactions, while the benzoyl group can serve as a protecting group or a reactive site for further functionalization.

In recent years, Sodium 3-benzoylbenzene-1-sulfinate has been explored for its potential applications in drug discovery and development. Its unique structural features have made it a promising candidate for designing molecules that interact with biological targets in innovative ways. For instance, researchers have investigated its use as a precursor in the synthesis of sulfonamide-based drugs, which are widely used due to their efficacy against various diseases.

One of the most intriguing aspects of Sodium 3-benzoylbenzene-1-sulfinate is its role in biochemical research. The compound has been utilized as a tool compound to study enzyme mechanisms and substrate specificity. Its sulfinate group can act as a mimic for carboxylate groups in biological systems, allowing researchers to probe the interactions between enzymes and their substrates. This has been particularly useful in understanding the catalytic mechanisms of sulfotransferases, which are enzymes involved in the modification of numerous biological molecules.

The pharmaceutical industry has also shown interest in Sodium 3-benzoylbenzene-1-sulfinate due to its potential as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The ability to easily modify its structure through various chemical reactions makes it a valuable building block for creating complex drug molecules. For example, researchers have used it to develop novel sulfonamides with enhanced pharmacological properties, including improved solubility and bioavailability.

In addition to its pharmaceutical applications, Sodium 3-benzoylbenzene-1-sulfinate has found utility in materials science and industrial chemistry. Its unique reactivity and stability have made it useful in the synthesis of advanced materials, such as polymers and coatings. The compound's ability to undergo controlled reactions under mild conditions has also made it attractive for green chemistry initiatives, where sustainable synthetic routes are prioritized.

The latest research on Sodium 3-benzoylbenzene-1-sulfinate has revealed new insights into its potential therapeutic applications. Studies have demonstrated its efficacy in inhibiting certain enzymes that are implicated in inflammatory diseases. By targeting these enzymes, Sodium 3-benzoylbenzene-1-sulfinate-based compounds have shown promise in reducing inflammation and alleviating symptoms associated with conditions such as arthritis and autoimmune disorders.

3-benzoylbenzene-1-sulfinate as a payload, allowing for targeted delivery of therapeutic agents to specific cells or tissues. This approach has the potential to improve treatment outcomes while minimizing side effects.

The synthesis of Sodium 3-benzoylbenzene-1-sulfinate is another area where significant advancements have been made. Modern synthetic methods have enabled researchers to produce this compound with high purity and yield, making it more accessible for industrial and research applications. Techniques such as catalytic asymmetric synthesis have been particularly useful in achieving enantiomerically pure forms of the compound, which are essential for many pharmaceutical applications.

In conclusion, Sodium 3-benzoylbenzene-1-sulfinate (CAS No. 2137564-02-2) is a multifaceted compound with diverse applications across multiple fields. Its unique structural features and reactivity make it a valuable tool in pharmaceutical research, biochemical studies, and materials science. As ongoing research continues to uncover new uses for this compound, its importance is likely to grow even further, contributing to advancements in medicine and technology.

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